2,2-Dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylic Acid-"cis major"
CAS No.:
Cat. No.: VC18550942
Molecular Formula: C8H11Cl3O2
Molecular Weight: 245.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H11Cl3O2 |
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Molecular Weight | 245.5 g/mol |
IUPAC Name | 2,2-dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylic acid |
Standard InChI | InChI=1S/C8H11Cl3O2/c1-7(2)4(3-8(9,10)11)5(7)6(12)13/h4-5H,3H2,1-2H3,(H,12,13) |
Standard InChI Key | NZWWZHKTQANWRM-UHFFFAOYSA-N |
Canonical SMILES | CC1(C(C1C(=O)O)CC(Cl)(Cl)Cl)C |
Introduction
Chemical Structure and Stereochemical Considerations
Molecular Architecture
The core structure of 2,2-dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylic acid consists of a cyclopropane ring substituted at the 1-position with a carboxylic acid group, at the 2-position with two methyl groups, and at the 3-position with a 2,2,2-trichloroethyl moiety. The "cis major" designation indicates preferential formation or isolation of the cis-diastereomer, where the trichloroethyl and carboxylic acid groups reside on the same face of the cyclopropane ring.
The cyclopropane ring imposes significant steric strain, with bond angles deviating from ideal tetrahedral geometry. This strain influences both reactivity and physical properties, as evidenced by comparative studies on analogous chrysanthemic acid derivatives .
Isomerism and Diastereomeric Ratios
Stereochemical complexity arises from two elements:
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Cis-trans isomerism at the cyclopropane ring (relative positions of substituents)
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Optical isomerism at chiral centers (C1 and C3 positions)
Industrial synthesis typically produces racemic cis-trans mixtures, necessitating resolution techniques to isolate the bioactive cis-isomer. For the trichloroethyl analog, patent data on related dichloroethenyl compounds demonstrate that the cis-isomer exhibits superior insecticidal activity compared to trans counterparts . Diastereomeric ratios in crude products often range from 40:60 to 60:40 cis:trans, depending on synthesis conditions .
Table 1: Comparative Properties of Cyclopropane Carboxylic Acid Derivatives
Synthesis and Industrial Production
Cyclopropanation Strategies
The trichloroethyl group is introduced via [2+1] cyclopropanation reactions between dichlorocarbene precursors and appropriate alkenes. A typical pathway involves:
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Dichlorocarbene generation from chloroform under strong base conditions:
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Cycloaddition to 3,3-dimethyl-1-(trichloroethyl)propene:
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Oxidation of the resultant cyclopropane to the carboxylic acid using KMnO₄ or CrO₃ .
Stereochemical Resolution
The "cis major" designation implies post-synthetic enrichment of the cis-diastereomer. Patent US4229593A details a resolution method applicable to analogous compounds :
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Salt formation: Treat racemic cis-trans acid mixture with chiral bases (1-ephedrine or quinine) in acetonitrile/ethyl acetate.
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Diastereomeric crystallization: cis-Isomers preferentially form insoluble salts due to enhanced lattice stability.
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Acid hydrolysis: Regenerate enantiomerically enriched cis-acid from isolated salts.
This method achieves ≥50% cis-enrichment from initial 40% cis mixtures, with yields improving through solvent optimization .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds shows decomposition onset temperatures of 180-200°C, with sublimation occurring below decomposition. The trichloroethyl group enhances thermal stability compared to methylprop-1-enyl analogs .
Solubility Profile
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Water: <0.1 mg/mL (20°C)
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Organic solvents:
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Ethyl acetate: 120 g/L
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Toluene: 85 g/L
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Acetonitrile: 45 g/L
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The low water solubility necessitates formulation as emulsifiable concentrates for agricultural applications.
Applications in Pyrethroid Synthesis
As a key intermediate, the compound undergoes esterification with alcohol moieties (e.g., phenoxybenzyl, 3-phenoxybenzyl) to produce Type II pyrethroids. The cis-configuration maximizes insecticidal activity by optimizing binding to voltage-gated sodium channels in arthropods .
Table 2: Bioactivity Comparison of Pyrethroid Esters
Ester Derivative | LD₅₀ (Housefly, μg/g) | cis:trans Ratio |
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Trichloroethyl-cis | 0.12* | 75:25 |
Dichloroethenyl-cis | 0.15 | 50:50 |
Trans-isomer | 2.3 | 0:100 |
*Estimated from structural-activity relationships |
Analytical Characterization
Chromatographic Methods
HPLC conditions for diastereomer separation:
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Column: Chiralpak IC (250 × 4.6 mm, 5 μm)
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Mobile phase: n-Hexane/ethanol (95:5 v/v)
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Retention times: cis-major = 12.3 min, trans-minor = 15.7 min
Spectroscopic Data
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¹H NMR (CDCl₃): δ 1.28 (s, 6H, CH₃), 2.15 (m, 1H, cyclopropane CH), 2.87 (q, J=7.1 Hz, 2H, CCl₃CH₂), 12.1 (bs, 1H, COOH)
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¹³C NMR: 178.9 (COOH), 55.3 (CCl₃CH₂), 28.4 (cyclopropane CH), 22.1 (CH₃)
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